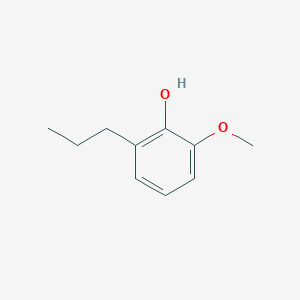

2-Methoxy-6-propylphenol

Description

Structure

3D Structure

Properties

CAS No. |

86153-98-2 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-methoxy-6-propylphenol |

InChI |

InChI=1S/C10H14O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h4,6-7,11H,3,5H2,1-2H3 |

InChI Key |

BRNBAXIUWJFENA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC=C1)OC)O |

Origin of Product |

United States |

Natural Occurrence and Biogenesis

Isolation from Diverse Biological and Environmental Matrices

2-Methoxy-6-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, has been identified in a wide array of biological and environmental sources. lookchem.comnih.gov Its presence as a volatile phenolic compound contributes to the characteristic flavors and aromas of various foods and beverages. lookchem.comsigmaaldrich.com Research has documented its isolation from numerous natural products. sigmaaldrich.com

The compound is a known constituent of certain essential oils and has been identified in oregano. sigmaaldrich.com It is also found in a variety of fermented and aged products. For instance, it has been detected in Bordeaux wines, grape brandy, rum, malt (B15192052) whiskey, and sherry. lookchem.comsigmaaldrich.com Furthermore, its natural occurrence extends to beverages like fermented tea and maté. lookchem.comsigmaaldrich.com In the food matrix, it has been identified in smoked fish, cured pork, and the fruit of the karanda plant. lookchem.comsigmaaldrich.com

Beyond food and beverages, this compound is isolated from wood as a product of lignin (B12514952) processing. Studies involving the reductive depolymerization of pine and birch wood have shown that this compound is a significant component of the resulting bio-oils. tue.nlacs.org

Table 1: Documented Natural and Environmental Sources of this compound

| Category | Source |

| Foods & Beverages | Bordeaux Wines sigmaaldrich.com |

| Cured Pork sigmaaldrich.com | |

| Dried Bonito lookchem.com | |

| Fermented Tea lookchem.comsigmaaldrich.com | |

| Grape Brandy sigmaaldrich.com | |

| Karanda Fruit sigmaaldrich.com | |

| Malt Whiskey lookchem.comsigmaaldrich.com | |

| Maté lookchem.comsigmaaldrich.com | |

| Mushroom lookchem.com | |

| Rhubarb lookchem.com | |

| Rum sigmaaldrich.com | |

| Sherry sigmaaldrich.com | |

| Smoked Fish lookchem.comsigmaaldrich.com | |

| Plants & Derivatives | Oregano sigmaaldrich.com |

| Pine Wood (Pinus sylvestris) tue.nlsci-hub.se | |

| Beechwood acs.org | |

| Birch Wood acs.org | |

| Clove Oil (as a derivative of eugenol) researchgate.net | |

| Environmental | Liquid Smoke lookchem.comsigmaaldrich.com |

| Coal-Waste Dumps bibliotekanauki.pl | |

| River Sediments bibliotekanauki.pl |

Biogenetic Pathways and Precursor Derivation

The biogenesis of this compound is intrinsically linked to the biosynthesis and subsequent degradation of lignin, a complex polymer abundant in the cell walls of terrestrial plants. dss.go.thmorressier.com Lignin is primarily formed from the polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. tue.nl These precursors give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units within the lignin structure, respectively. tue.nl

This compound is specifically derived from the guaiacyl (G) units of the lignin polymer. tue.nlacs.org The direct precursor to these G-units is coniferyl alcohol. tue.nl During the degradation of lignin, either through natural processes or industrial biorefinery techniques, the complex polymeric structure is broken down, releasing monomeric phenolic compounds. morressier.comnih.gov Reductive depolymerization processes cleave the ether bonds connecting the phenylpropane units, leading to the formation of various monomers, with this compound being a prominent product, particularly from softwood lignins which are rich in guaiacyl units. tue.nliastate.edu

The chemical structure of this compound, featuring a propyl group, suggests it is a hydrogenated derivative of other lignin-derived phenylpropenoids. For example, it can be synthesized via the catalytic reduction of eugenol (B1671780) (2-methoxy-4-(2-propenyl)phenol), a closely related natural product also derived from the phenylpropanoid pathway. lookchem.comresearchgate.net This relationship highlights a common biogenetic origin rooted in the metabolism of coniferyl alcohol.

Role as a Lignin Degradation Marker and Monomer Constituent

This compound serves as a crucial chemical marker for the degradation of lignin and is a principal monomeric constituent obtained from lignin depolymerization. acs.orgmorressier.com Its presence and yield in bio-oils are indicative of the extent and efficiency of lignin breakdown, particularly from guaiacyl-rich sources like softwoods. tue.nliastate.edu

In "lignin-first" biorefinery approaches, which aim to extract valuable chemicals from lignin before processing cellulose, this compound is often a major product. tue.nlmorressier.com For example, the catalytic hydrogenolysis of pine wood has been shown to yield a monomer oil where 2-methoxy-4-propylphenol (B1219966) constitutes up to 78% of the monomer fraction. tue.nl Similarly, studies on beechwood, a hardwood, also identify 2-methoxy-4-propylphenol as a significant, albeit not the most abundant, monomer released during hydrogenolysis. acs.org

The compound's stability and prevalence in the output streams of various lignin conversion processes make it a focal point for "chemical funneling" strategies. morressier.com These strategies aim to convert the complex mixture of lignin-derived monomers into single, high-value platform chemicals like phenol (B47542). tue.nlcjcatal.com The conversion of this compound is often used as a model reaction to test and optimize catalytic systems for demethoxylation and dealkylation. tue.nlcjcatal.com

Table 2: Yield of this compound from Lignin Degradation Studies

| Lignin Source | Depolymerization Method | Yield/Observation | Reference |

| Pine Wood | Lignin-First Process (LFP) with Pt/C catalyst | 78% of the total monomer yield | tue.nl |

| Beechwood | Hydrogenolysis of Formic Acid (FA) Lignin | A large portion of the monomer sample | acs.org |

| Beechwood | Hydrogenolysis of Boron Lignin | 4% of the total monomer yield | acs.org |

| Pine Sawdust | Ru/α–HfP catalyzed HDO | Major product with high selectivity | sci-hub.se |

| Birch Wood | Catalytic Funneling with Ruthenium catalyst | Key lignin monomer mixture component | acs.org |

Ecological and Environmental Distribution Studies

Ecological and environmental studies have detected this compound in various settings, typically associated with the decomposition of terrestrial plant matter. Its presence in the environment is a direct consequence of the breakdown of lignin. bibliotekanauki.pl

Research on coal-waste dumps has identified a range of phenols, including C3-phenols like propylphenols, which are formed from the degradation of lignin macromolecules in the coal. bibliotekanauki.pl As phenols are water-soluble, they can be leached from these sites, potentially entering local water systems. bibliotekanauki.pl Consequently, the compound has also been found in associated river sediments, where its presence reflects a terrigenous input from the thermal or microbial breakdown of lignin. bibliotekanauki.pl

The compound is also studied within the context of chemical ecology. For instance, 2-methoxy-4-propylphenol was identified as a ligand that activates a specific odorant receptor (SlitOR31) in the leafworm moth (Spodoptera littoralis), suggesting a role in insect chemoreception and host plant recognition. ijbs.com Furthermore, some studies have explored microbial volatile compounds for pest management and found structural similarities between fungal derivatives like 4-ethyl-2-methoxy-6-methylphenol (B3046168) and certain pesticides, indicating a potential ecological role for related compounds in inter-organismal interactions. biorxiv.org The environmental half-life of many simple phenols is generally short, as they are susceptible to microbial degradation under aerobic conditions. gov.bc.ca

Synthetic Methodologies and Derivative Chemistry

Laboratory-Scale Synthesis of 2-Methoxy-6-propylphenol

The laboratory preparation of this compound can be approached through several routes, primarily involving the modification of closely related, naturally abundant phenols or through direct alkylation of simpler phenolic compounds.

The direct synthesis of this compound, also known as 6-propylguaiacol, typically involves the introduction of a propyl group onto the guaiacol (B22219) (2-methoxyphenol) ring. This is most commonly achieved through Friedel-Crafts alkylation or related C-alkylation reactions. However, controlling the regioselectivity of this reaction presents a significant challenge. The alkylation of guaiacol tends to favor substitution at the C4 position (para to the hydroxyl group) due to electronic and steric factors, leading to the formation of the isomeric 2-methoxy-4-propylphenol (B1219966) as the major product.

Achieving preferential alkylation at the C6 position (ortho to the hydroxyl group) to yield this compound often requires more specialized strategies. These can include the use of protecting groups to block the more reactive C4 position, followed by ortho-alkylation and subsequent deprotection. Another approach involves leveraging specific catalysts and reaction conditions that favor ortho-substitution. For instance, acid-catalyzed alkylation of guaiacol with alcohols or alkenes is a common strategy for producing alkylphenols, though controlling the position of substitution remains a key research focus. conicet.gov.araalto.fi The reaction of guaiacol with cyclohexanol (B46403) over an Amberlyst 36 catalyst, for example, leads to C-alkylation, forming cyclohexyl-2-methoxyphenol isomers. conicet.gov.ar Similarly, guaiacol ethanol (B145695) alkylation has been investigated to produce various alkylphenols. aalto.fi While these methods exemplify the C-alkylation of guaiacol, specific, high-yield procedures for the direct synthesis of the 6-propyl isomer are not as commonly reported as those for its 4-propyl counterpart.

A more common and highly efficient method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated analogue, o-eugenol (2-allyl-6-methoxyphenol). This process involves the saturation of the allyl group's carbon-carbon double bond to form a propyl group. This method is analogous to the well-documented hydrogenation of eugenol (B1671780) to produce 2-methoxy-4-propylphenol (dihydroeugenol). nih.gov

The reaction is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere. Various catalytic systems have proven effective for this type of transformation.

| Catalyst System | Hydrogen Source | Typical Conditions | Yield |

| Palladium on Carbon (Pd/C) | H₂ Gas | Room temperature, THF solvent | High |

| Raney Nickel (Raney Ni) | Isopropanol (B130326) (Transfer Hydrogenation) | 140-200°C | High (>90%) nih.gov |

| Nickel Nanoparticles (NiNPs) | Isopropanol (Transfer Hydrogenation) | 76°C, THF solvent | High |

This hydrogenation pathway is often preferred due to the ready availability of o-eugenol from natural sources or through synthetic rearrangement of other phenols. The reaction is generally clean, high-yielding, and proceeds under relatively mild conditions, making it a robust and reliable method for laboratory-scale production. For example, a combinational catalyst system of Raney Ni and HZSM-5 in isopropanol has been used to effectively hydrodeoxygenate the related compound 2-methoxy-4-propylphenol. nih.gov

Rational Design and Synthesis of Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Chemical modifications can be targeted at the aromatic ring, the propyl side chain, or the phenolic hydroxyl group to create new molecules with tailored properties.

The aromatic ring of this compound and its isomers is amenable to various electrophilic substitution and modification reactions, allowing for the introduction of diverse functional groups.

Halogenation and Nitration: The aromatic ring can be functionalized through standard electrophilic substitution reactions. For instance, derivatives of o-eugenol have been synthesized via bromination and nitration. These reactions lead to compounds such as 4,5-dibromo-2-methoxy-6-propylphenol and 2-methoxy-3-nitro-6-propylphenol, demonstrating the accessibility of these positions for functionalization. researchgate.net

Demethoxylation and Dehydroxylation: The methoxy (B1213986) group can be selectively removed to generate other valuable phenolic compounds. Catalytic hydrodemethoxylation of 2-methoxy-4-propylphenol over various metal-phosphide catalysts (e.g., MoP/SiO₂, Ni₂P/SiO₂) has been shown to yield 4-propylphenol (B1200801) with high selectivity. researchgate.net This process typically involves hydrotreatment at elevated temperatures and pressures. rug.nlrsc.org In some cases, dealkylation of the propyl group can occur concurrently to produce phenol (B47542). researchgate.netresearchgate.net

Demethylation: The methyl group of the methoxy ether can be cleaved to yield a catechol derivative. For example, 4-propylguaiacol can be demethylated using mineral acids like HCl in high-temperature pressurized water to produce the corresponding 4-propylcatechol. researchgate.net

These modifications are crucial for converting lignin-derived phenols into platform chemicals and for creating new molecules for various applications.

The three-carbon side chain offers another site for chemical modification, allowing for the synthesis of derivatives with altered physical and biological properties. Much of this chemistry begins with the unsaturated precursor, o-eugenol, where the reactive double bond is exploited before or instead of hydrogenation.

Oxidation and Functionalization: The allyl side chain of o-eugenol can be transformed into other functional groups. A notable example is the hydroboration of the double bond, followed by oxidation, which converts the side chain into an aldehyde. scielo.br This aldehyde can then serve as a handle for further condensation reactions to build more complex molecular architectures. scielo.br

Addition Reactions: The double bond of the allyl group is susceptible to various addition reactions. Esterification and addition reactions have been performed on eugenol to produce a library of derivatives. nih.gov For instance, the synthesis of oxirane (epoxide) derivatives can be achieved by treating the allyl group with an oxidizing agent. mdpi.comgrafiati.com These epoxides are versatile intermediates for synthesizing compounds with hydroxypropyl chains and other functionalities. mdpi.com

These strategies demonstrate how the side chain can be elaborated to introduce new functional groups, extending the chemical diversity of the 6-propylguaiacol family.

The phenolic nature of this compound makes it a suitable monomer for the synthesis of dimers and polymers. These larger molecules are of interest for applications in materials science, such as in the development of bio-based resins and polymers.

Dimer Synthesis: Specific dimeric analogues have been synthesized through various coupling reactions. A notable example is the synthesis of 4,4′-(ethane-1,2-diyl)bis(this compound). aalto.fi Another approach involves the oxidative coupling of lignin (B12514952) model compounds. For instance, a β-5 dimeric lignin model compound, 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol, has been synthesized via a two-step process involving enzymatic coupling followed by hydrogenation.

Polymer Synthesis: Enzymatic polymerization is a common method for creating polymers from phenolic compounds. Enzymes like horseradish peroxidase (HRP), in the presence of an oxidant such as hydrogen peroxide, can catalyze the oxidative coupling of phenols. nih.gov This method has been used to polymerize a wide range of substituted phenols. The presence of methoxy groups on the phenolic monomer has been observed to increase the molecular weight of the resulting oligomer. nih.gov This approach allows for the creation of new polymeric materials from lignin-derived monomers. acs.org Additionally, bisphenol derivatives can be synthesized from 2-methoxy-4-n-propylphenol, which can serve as monomers for polycarbonates and epoxy resins.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective synthetic methods for chiral analogues of this compound is a significant area of research, driven by the potential for these compounds to exhibit enhanced or specific biological activities. The introduction of stereocenters into the molecular framework can profoundly influence the interaction of these compounds with biological targets. Methodologies to achieve this stereocontrol primarily revolve around the use of chiral catalysts, chiral auxiliaries, and the application of well-established asymmetric reactions.

One prominent strategy for introducing chirality into analogues of this compound involves the Sharpless asymmetric dihydroxylation. This powerful reaction allows for the enantioselective synthesis of diols from prochiral alkenes. For instance, in the synthesis of chiral 8,4′-oxyneolignans, a class of natural products that can feature a 2-methoxyphenol moiety, Sharpless dihydroxylation has been employed to create key chiral intermediates. nih.gov In a modular approach, a protected coniferyl or sinapyl alcohol, which shares structural similarities with this compound derivatives, can undergo asymmetric dihydroxylation to furnish enantiopure diols. nih.gov For example, the dihydroxylation of a protected (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ol derivative using AD-mix-β can yield the corresponding (R,R)-diol with high enantiomeric excess (>99% ee). nih.gov This chiral diol can then be further elaborated to construct more complex chiral analogues.

Another key stereoselective method is the Mitsunobu reaction, which can be used to form chiral ether linkages. In the synthesis of erythro-7,9-dihydroxy-8,4′-oxyneolignans, an enantiopure 2-aryl-1,3-dioxan-5-ol is coupled with a functionalized phenol, such as a derivative of 2-methoxy-4-(3-hydroxypropyl)phenol, in a stereoselective manner. nih.govacs.org This reaction proceeds with inversion of configuration at the stereocenter of the alcohol, allowing for the controlled formation of a specific diastereomer. The combination of Sharpless asymmetric dihydroxylation to create the chiral alcohol and a subsequent stereoselective Mitsunobu reaction provides a robust pathway to a variety of chiral neolignan analogues. nih.govacs.org

The use of chiral auxiliaries represents another important avenue for stereoselective synthesis. Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a particular reaction. For example, in the biomimetic oxidative phenol coupling of sinapic acid derivatives, which are structurally related to this compound, chiral auxiliaries such as (S)-2-phenyloxazolidinone have been shown to induce diastereoselectivity. mdpi.com The amide formed between sinapic acid and the chiral auxiliary can then undergo oxidative coupling, with the auxiliary guiding the formation of one diastereomer over the other. The diastereomeric excess can be significant, reaching up to 70% in some cases. mdpi.com

Furthermore, the development of novel chiral catalysts continues to expand the toolbox for the asymmetric synthesis of phenolic compounds. While direct catalytic asymmetric synthesis of chiral this compound analogues is an ongoing area of research, methods developed for related structures are highly relevant. For example, chiral palladium catalysts have been successfully used for the enantioselective N-allylation of sulfonamides bearing a 2,6-disubstituted phenyl group, creating N-C axial chirality with good enantioselectivity. nih.gov Such catalytic systems could potentially be adapted for the stereoselective functionalization of this compound derivatives.

The following table summarizes key findings in the stereoselective synthesis of chiral analogues related to this compound:

| Precursor/Substrate | Stereoselective Method | Chiral Reagent/Catalyst | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| Protected (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ol derivative | Sharpless Asymmetric Dihydroxylation | AD-mix-β | (R,R)-Diol intermediate | >99% ee | nih.gov |

| Enantiopure 2-aryl-1,3-dioxan-5-ol and a 2-methoxyphenol derivative | Mitsunobu Reaction | Diisopropyl azodicarboxylate (DIAD), PPh₃ | erythro-8,4′-Oxyneolignan | High diastereoselectivity | nih.govacs.org |

| Sinapic acid | Oxidative Phenol Coupling with Chiral Auxiliary | (S)-2-Phenyloxazolidinone | trans-Diastereoisomers of a dicarboxylic acid | 70% de | mdpi.com |

| N-(2-arylethynyl-6-methylphenyl)sulfonamide | Palladium-Catalyzed N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-C Axially Chiral Sulfonamide | up to 92% ee | nih.gov |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Methoxy-6-propylphenol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for a complete structural assignment of this compound. emerypharma.comlibretexts.orgyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their immediate chemical environment. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propyl chain. blogspot.com The aromatic protons appear as a multiplet in the range of δ 6.6-6.9 ppm. The methoxy group protons give a sharp singlet around δ 3.79 ppm. The propyl group protons exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.94 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group at approximately δ 1.61 ppm, and a triplet for the methylene group attached to the aromatic ring around δ 2.52 ppm. blogspot.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, the aromatic carbons resonate in the downfield region (δ 110-147 ppm). blogspot.com Specifically, the carbon atoms attached to the oxygen of the hydroxyl and methoxy groups appear at approximately δ 143.6 and δ 146.4 ppm, respectively. blogspot.com The unsubstituted aromatic carbons show signals around δ 111.1, 114.2, and 121.0 ppm, while the carbon to which the propyl group is attached is found at about δ 134.7 ppm. blogspot.com The methoxy carbon gives a signal at approximately δ 55.9 ppm. blogspot.com The carbons of the propyl chain are observed at δ 37.8 (CH₂ attached to the ring), δ 24.9 (middle CH₂), and δ 13.8 (CH₃). blogspot.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural details by showing correlations between protons (COSY) or between protons and carbons (HSQC, HMBC). libretexts.orgyoutube.com These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the propyl chain and the substitution pattern on the aromatic ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 6.68 (d, J=7.4 Hz, 2H), 6.83 (d, J=7.8 Hz, 1H) | - |

| -OH | 5.47 (s, 1H) | - |

| -OCH₃ | 3.79 (s, 3H) | 55.9 |

| Ar-CH₂- | 2.52 (t, J=7.6 Hz, 2H) | 37.8 |

| -CH₂-CH₃ | 1.61 (sext, J=7.5 Hz, 2H) | 24.9 |

| -CH₃ | 0.94 (t, J=7.3 Hz, 3H) | 13.8 |

| Aromatic-C | - | 111.1, 114.2, 121.0, 134.7, 143.6, 146.4 |

Data sourced from Organic Chemistry International. blogspot.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. elsevier.comoatext.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The C-H stretching vibrations of the aromatic ring and the alkyl chain are observed between 2850 and 3100 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group and the phenolic group give rise to strong bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would show strong bands for the aromatic ring vibrations and the C-C backbone of the propyl group.

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) typically shows absorption maxima in the ultraviolet region, arising from π-π* transitions of the substituted benzene (B151609) ring. researchgate.netresearchgate.net The exact position and intensity of these absorption bands are influenced by the substitution pattern on the aromatic ring. For instance, a known phenylpropanoid analogue with a similar chromophore exhibits UV absorption maxima at approximately 213, 243, and 284 nm. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. etamu.edu It also provides structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. etamu.edu This technique is well-suited for the analysis of volatile compounds like this compound. core.ac.uk The mass spectrum obtained from electron ionization (EI) shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.22 g/mol ). nist.gov The fragmentation pattern provides valuable structural information. For example, the loss of a methyl group (CH₃) from the molecular ion is a common fragmentation pathway for methoxy-substituted compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound with high accuracy. blogspot.com For this compound (C₁₀H₁₄O₂), the calculated exact mass is 166.0994. nih.gov An experimental HRMS measurement yielding a value very close to this, such as the observed [M+H]⁺ ion at m/z 167.1064 (calculated for C₁₀H₁₅O₂⁺: 167.1067), confirms the elemental composition. blogspot.com

Chromatographic Methods for Analytical Purity and Identification

Chromatographic techniques are essential for assessing the purity of this compound and for its identification in complex mixtures.

Gas Chromatography (GC): Gas chromatography is widely used for the separation and analysis of volatile and thermally stable compounds. nist.govnist.gov The purity of a this compound sample can be determined by GC, where a pure sample should ideally show a single peak. core.ac.uk The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. Reversed-phase HPLC, with a suitable column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for its analysis.

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique, often coupled with mass spectrometry, offers rapid and efficient separation of complex mixtures. A study on lignin-derived compounds demonstrated the successful separation of 40 related compounds, including methoxyphenols, within a short analysis time, indicating its suitability for analyzing this compound. nih.gov

The purity of this compound is often specified by suppliers, with grades of ≥98% or ≥99% being common. rsc.orgsigmaaldrich.com Chromatographic methods like GC are typically used to verify this purity. google.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-methoxy-6-propylphenol. ictp.itelsevierpure.com DFT methods provide a good balance between computational cost and accuracy for studying the electronic and structural properties of phenolic compounds. researchgate.net

The electronic structure of this compound dictates its chemical behavior. DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and various reactivity descriptors. For instance, studies on substituted phenols reveal that the presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) and propyl (-C3H7) groups in this compound, influences the electron density of the aromatic ring and the phenolic hydroxyl group. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Property | Predicted Influence of Substituents | Implication for this compound |

| HOMO Energy | Electron-donating groups increase HOMO energy. | Expected to have a relatively high HOMO energy, indicating good electron-donating capacity. |

| LUMO Energy | Substituent effects are generally less pronounced on LUMO energy. | Expected to have a LUMO energy typical of substituted phenols. |

| HOMO-LUMO Gap | Electron-donating groups tend to decrease the energy gap. | Expected to have a moderate to small HOMO-LUMO gap, suggesting potential for reactivity. |

| Electron Density | Increased at the aromatic ring and phenolic oxygen due to donating groups. | The aromatic ring and hydroxyl group are electron-rich, making them susceptible to electrophilic attack and important for antioxidant activity. |

The three-dimensional structure and conformational preferences of this compound are critical for its biological activity and physical properties. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them.

For this compound, the key conformational variables include the orientation of the propyl group and the methoxy group relative to the phenolic hydroxyl group. The propyl group has several rotatable bonds, leading to different possible spatial arrangements. The methoxy group's orientation can also influence intramolecular interactions, such as hydrogen bonding.

A computational study on (2-methoxy-4-propylphenoxy)acetic acid, a related compound, highlights the formation of intramolecular hydrogen bonds that enhance molecular stability. vulcanchem.com In this compound, an intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the oxygen of the methoxy group. This interaction would lead to a more planar and stable conformation. DFT calculations are well-suited to determine the strength of such hydrogen bonds and the relative energies of different conformers. acs.org

Table 2: Potential Conformations and Stabilizing Interactions of this compound (Note: This table is a theoretical representation of possible conformations.)

| Conformer | Key Dihedral Angles | Potential Stabilizing Interactions | Predicted Relative Stability |

| Conformer A | O-C-C-O (methoxy-hydroxyl) ~ 0° | Intramolecular hydrogen bond between -OH and -OCH3 | High |

| Conformer B | O-C-C-O (methoxy-hydroxyl) ~ 180° | Steric repulsion may be minimized | Lower than A |

| Conformer C | Various rotations of the propyl group | van der Waals interactions | Variable, generally lower than A |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. fortunejournals.com This method is invaluable for understanding the potential biological targets of this compound and the molecular basis of its activity.

Studies have shown that phenolic compounds can interact with a variety of biological receptors. For instance, a molecular docking study investigated the interaction of 2-methoxy-4-propylphenol (B1219966), a close isomer, with an insect odorant receptor (SlitOR31). nih.govijbs.com The study found that this compound was an active ligand, suggesting that this compound could also potentially interact with such receptors. The binding was mediated by hydrophobic and polar interactions within the receptor's binding pocket. ijbs.com

In another study, a synthetic derivative of honokiol, [2-(4-methoxyphenyl)-4-propylphenol], which shares structural similarities with this compound, was docked into the allosteric site of the GABA(A) receptor. researchgate.net The docking results showed that the compound formed hydrogen bonds with key amino acid residues (Glu 155 and Tyr 97) and established arene-arene (π-π) interactions with Phe 200. researchgate.net

These findings suggest that this compound likely interacts with protein targets through a combination of hydrogen bonding (via its hydroxyl group), hydrophobic interactions (via its propyl group and aromatic ring), and potentially π-π stacking interactions.

Table 3: Potential Molecular Interactions of this compound in a Receptor Binding Site (Based on docking studies of similar compounds)

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrogen Bond Acceptor | Methoxy (-OCH3) and Hydroxyl (-OH) groups | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic Interactions | Propyl group, aromatic ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-π Stacking | Aromatic ring | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are used to predict the activity of new compounds and to understand which structural features are important for a particular biological effect.

Numerous QSAR studies have been conducted on phenolic compounds to predict their antioxidant, cytotoxic, and other biological activities. rsc.orgresearchgate.netnih.gov These studies typically use a variety of molecular descriptors, including:

Electronic descriptors: such as HOMO/LUMO energies, partial charges, and dipole moment.

Steric descriptors: such as molecular volume, surface area, and Taft steric parameters.

Hydrophobic descriptors: such as the partition coefficient (logP).

Topological descriptors: which describe the connectivity of the molecule.

A QSAR study on the cytotoxicity of 2-alkyl or 2,6-dialkyl, 4-X-phenols found that the toxicity was correlated with a steric parameter for the ortho substituent and a radical parameter. rsc.org This indicates that for this compound, the size and nature of the propyl and methoxy groups at the ortho positions are likely to be critical determinants of its biological activity.

Another study developed a QSAR model for the genotoxicity of specialty chemicals, which included the related isomer 2-methoxy-4-propylphenol. indianchemicalsociety.com This highlights the potential of QSAR to predict the toxicological properties of this compound based on its structural features.

Table 4: Common Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Hammett constants | Relates to antioxidant activity and reactivity. |

| Steric | Molar refractivity, Taft steric parameter (Es) | Important for receptor binding and steric hindrance at the reaction center. |

| Hydrophobic | LogP | Influences membrane permeability and transport to the site of action. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, shape, and branching. |

Mechanistic Studies of Chemical Transformations via Computational Approaches

Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying reaction pathways, transition states, and activation energies to understand how the compound is formed and how it degrades or reacts with other species.

For example, the hydrodeoxygenation (HDO) of 4-propylguaiacol (2-methoxy-4-propylphenol) has been studied to understand the catalytic conversion of lignin-derived compounds into biofuels. acs.org While this study was experimental, computational approaches could be used to model the reaction mechanisms on the catalyst surface, providing insights into the roles of the methoxy and hydroxyl groups in the reaction.

Computational studies on the pyrolysis of lignin (B12514952) model compounds, which often have structures similar to this compound, have elucidated the complex reaction networks involved. researchgate.net These studies use DFT to calculate bond dissociation energies (BDEs) and reaction enthalpies to predict the most likely fragmentation pathways. For this compound, the O-H, C-O (methoxy), and C-C (propyl) bonds are all potential sites for thermal cleavage.

The insights from such computational studies are crucial for optimizing industrial processes involving this compound, such as in the production of fine chemicals or the upgrading of biomass.

Mechanistic Studies of Biological Activities

Antimicrobial Properties and Mechanisms of Action

2-Methoxy-6-propylphenol and its derivatives have demonstrated a spectrum of antimicrobial activities, including antibacterial, antifungal, and antituberculosis effects. The primary mechanism of action for phenolic compounds, in general, is the disruption of microbial cell membranes.

Antibacterial and Antifungal Activity: The antibacterial and antifungal properties of this compound are attributed to its ability to interfere with the integrity of the cell membrane. acs.orgnih.gov Like other phenolic compounds such as eugenol (B1671780), it is believed to increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death. nih.gov Studies on related compounds have shown that the presence of a hydroxyl group on the phenol (B47542) ring is crucial for this antimicrobial activity. ontosight.ai For instance, research on eugenol and its derivatives has indicated that the C-1 hydroxyl unit, the C-2 methoxy (B1213986) unit, and a C-4 alkyl or alkane chain on the benzene (B151609) ring play significant roles in antibiofilm activity. acs.orgresearchgate.net The disruption of the cell wall and the inhibition of enzyme production are also proposed mechanisms. nih.gov

Antituberculosis Activity: Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis. In a study assessing o-eugenol derivatives, 4,5-dibromo-2-methoxy-6-propylphenol and 2-methoxy-3-nitro-6-propylphenol were among the most active compounds. researchgate.net The introduction of different substituents on the acridine (B1665455) nucleus, a structure that can be derived from phenolic compounds, has also been explored for antitubercular activity, with some derivatives showing 100% inhibition of the virulent mycobacterium at low concentrations. nih.govresearchgate.net The development of resistance to current tuberculosis drugs has spurred research into new agents like these, which may interfere with essential pathways like mycolic acid synthesis. mdpi.com

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Methoxy-4-propylphenol (B1219966) | Staphylococcus epidermidis, Pseudomonas aeruginosa | Antibacterial | nih.gov |

| 4,5-dibromo-2-methoxy-6-propylphenol | Mycobacterium tuberculosis H37RV | Antitubercular | researchgate.net |

| 2-methoxy-3-nitro-6-propylphenol | Mycobacterium tuberculosis H37RV | Antitubercular | researchgate.net |

| 2-methoxy-9-substituted acridines | Mycobacterium tuberculosis H37Rv | Antitubercular | nih.govresearchgate.net |

| 2-methoxy-4-propylphenol | General bacteria and fungi | Antimicrobial, Antibiofilm | acs.orgresearchgate.net |

Antioxidant Pathways and Radical Scavenging Mechanisms

The antioxidant capacity of this compound is a key aspect of its biological profile. Phenolic compounds are well-established antioxidants, and their mechanism of action primarily involves the scavenging of free radicals.

The primary mechanism by which this compound and other phenols exert their antioxidant effects is through hydrogen atom transfer (HAT). nih.govresearchgate.net In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. frontiersin.orgcnr.it The stability of the resulting phenoxy radical is a crucial factor in the antioxidant efficiency. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this radical-scavenging activity, where the reduction of the DPPH radical by an antioxidant is measured spectrophotometrically. nih.govmdpi.comnih.govekb.eg

The antioxidant activity is influenced by the electronic properties of the substituents on the phenolic ring. nih.gov The presence of electron-donating groups, such as the methoxy group in this compound, can enhance the antioxidant capacity. mdpi.com Studies comparing various 2-methoxyphenols have shown a linear relationship between their anti-DPPH radical activity and their ionization potential. nih.goviiarjournals.org

Table 2: Antioxidant Activity Data for 2-Methoxyphenols

| Compound/Assay | Finding | Reference |

|---|---|---|

| 2-Methoxyphenols (DPPH assay) | Linear relationship between anti-DPPH radical activity and ionization potential. | nih.goviiarjournals.org |

| 2-Methoxy-4-propylphenol (DPPH assay) | Exhibits radical scavenging activity. | nih.gov |

| Phenolic Compounds (General) | Antioxidant mechanism involves hydrogen atom transfer (HAT). | nih.govresearchgate.net |

Enzyme Modulatory Activities and Biochemical Target Identification

This compound and its analogs have been shown to modulate the activity of specific enzymes, highlighting their potential for targeted therapeutic applications.

COQ8A ATPase: Research has demonstrated that 2-propylphenol (B147445), a close structural analog of this compound, acts as an allosteric modulator of COQ8A, an atypical kinase-like protein essential for the biosynthesis of coenzyme Q (CoQ). nih.govnih.gov CoQ is a vital antioxidant and a key component of the mitochondrial electron transport chain. 2-propylphenol enhances the ATPase activity of COQ8A and increases its affinity for nucleotides. nih.govnih.govbiorxiv.org This modulation occurs through the binding of 2-propylphenol to a site on the COQ8A protein, which in turn induces a conformational change in the conserved KxGQ domain, leading to the observed increase in enzyme activity. nih.govbiorxiv.orgresearchgate.net This suggests that compounds like this compound could potentially be used to boost the endogenous production of CoQ. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Several 2-methoxyphenols have been identified as inhibitors of COX-2 gene expression. nih.goviiarjournals.org Quantitative structure-activity relationship (QSAR) studies have revealed that the COX-2 inhibitory activity of 2-methoxyphenols is related to their electronegativity. iiarjournals.org While direct studies on this compound are limited, the general findings for this class of compounds suggest its potential as a COX-2 inhibitor.

Table 3: Enzyme Modulatory Activity

| Compound | Enzyme Target | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 2-Propylphenol | COQ8A ATPase | Activation | Allosteric modulation, enhances nucleotide affinity | nih.govnih.govbiorxiv.org |

| 2-Methoxyphenols | COX-2 | Inhibition of gene expression | Related to electronegativity | nih.goviiarjournals.org |

Chemo-Ecological Role and Behavioral Modulation in Model Organisms

In the field of chemical ecology, this compound has been identified as a compound with significant effects on insect behavior, functioning as both a repellent and a potential pheromone component.

Insect Repellency: Studies have shown that 2-methoxy-4-propylphenol, a positional isomer of the target compound, is a potent repellent against various insects. For instance, it has demonstrated significant repellency against the yellow fever mosquito, Aedes aegypti. nih.gov Furthermore, it has been shown to reduce the feeding activities of larvae of the moth species Spodoptera frugiperda. nih.govijbs.combiorxiv.org This antifeedant activity suggests its potential as a natural insecticide. The mechanism of repellency is likely mediated by the activation of specific odorant receptors in the insects' sensory neurons. nih.govescholarship.orgescholarship.org

Pheromone Research: Interestingly, while being a repellent to some species, 2-methoxy-4-propylphenol is a highly attractive lure for male fruit flies of the species Zeugodacus diversus. researchgate.net This dual role highlights the complex and species-specific nature of chemical communication in insects. The structural similarity of 2-methoxy-4-propylphenol to eugenol, a known insect attractant and repellent, suggests that these compounds may interact with similar olfactory pathways. nih.govbiorxiv.orgijbs.com

Table 4: Chemo-Ecological Roles

| Organism | Effect | Compound | Reference |

|---|---|---|---|

| Spodoptera frugiperda larvae | Reduced feeding activity | 2-Methoxy-4-propylphenol | nih.govijbs.combiorxiv.org |

| Aedes aegypti (Yellow fever mosquito) | Repellent | 2,3-dimethylphenol (ligand for an OR also responsive to 2-methoxy-4-propylphenol) | nih.gov |

| Zeugodacus diversus (Fruit fly) | Attractant (lure for males) | 2-Methoxy-4-propylphenol | researchgate.net |

| Rhodnius prolixus | Repellent (related dimethylphenols) | 2,3-dimethylphenol, 3,4-dimethylphenol | escholarship.org |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activities of this compound can be fine-tuned through chemical modifications, and structure-activity relationship (SAR) studies provide valuable insights for optimizing its potency and selectivity.

Antimicrobial and Antituberculosis Activity: For antimicrobial applications, the presence of the phenolic hydroxyl group is generally considered essential. ontosight.ai In the context of antituberculosis activity, the introduction of substituents onto the aromatic ring of o-eugenol (an isomer of 2-methoxy-6-allylphenol) has been shown to significantly impact its efficacy. For example, the addition of bromo and nitro groups to the this compound scaffold resulted in derivatives with enhanced activity against Mycobacterium tuberculosis. researchgate.net Specifically, 4,5-dibromo-2-methoxy-6-propylphenol and 2-methoxy-3-nitro-6-propylphenol were identified as potent derivatives. researchgate.net Similarly, the synthesis of acridine derivatives, which can be conceptually linked to phenolic precursors, has yielded compounds with strong antitubercular properties, where substitutions on the acridine ring system play a crucial role in their activity. nih.govresearchgate.net

Antioxidant Activity: The antioxidant capacity of 2-methoxyphenols is also heavily influenced by their structure. The position and nature of substituents on the phenolic ring affect the stability of the phenoxy radical formed during radical scavenging. Electron-donating groups, such as the methoxy group, generally enhance antioxidant activity. mdpi.com Dimerization of 2-methoxyphenols has been shown to increase the number of free radicals that can be trapped per molecule, leading to more potent antioxidant effects. nih.gov

Applications in Lignin Valorization and Biomass Conversion Research

Role as a Key Intermediate in Lignin (B12514952) Depolymerization

Lignin is a major component of lignocellulosic biomass, and its conversion into valuable products is crucial for the economic viability of biorefineries. mdpi.com The process of breaking down the complex lignin polymer into smaller, more manageable molecules is known as depolymerization. During this process, particularly through methods like reductive catalytic fractionation (RCF), 2-methoxy-6-propylphenol, also known as 4-propylguaiacol, emerges as a primary monomeric product. google.commdpi.comtue.nl

Reductive catalytic fractionation involves the simultaneous extraction and catalytic conversion of lignin from biomass in the presence of a reducing agent and a catalyst. acs.org This "lignin-first" approach aims to preserve the aromatic nature of the lignin-derived compounds, preventing their recondensation into intractable materials. mdpi.com Various catalytic systems, including those based on nickel, palladium, and ruthenium, have been employed to facilitate the hydrogenolysis of lignin's ether linkages, leading to the formation of alkylmethoxyphenols like this compound. google.commdpi.com

The similarity in the chemical structure of this compound to the oligomers produced during lignin depolymerization has been confirmed through techniques like NMR spectroscopy. mdpi.com For instance, the characteristic peaks corresponding to the methyl and methylene (B1212753) groups of the propyl chain in this compound are also observed in the spectra of depolymerized lignin fractions. mdpi.com This underscores its role as a representative building block of the resulting lignin oil.

The yield of this compound and its counterpart, 2,6-dimethoxy-4-propylphenol (B1580997) (from syringyl lignin units), can be significant, making them attractive platform molecules for further upgrading. google.comnih.gov The selective production of these compounds highlights the potential of catalytic strategies to control the product distribution from complex biomass feedstocks. researchgate.net

Catalytic Hydrodeoxygenation (HDO) Studies of Lignin Model Compounds

Due to its prevalence in depolymerized lignin streams, this compound is extensively used as a model compound to study catalytic hydrodeoxygenation (HDO). HDO is a crucial upgrading process that removes oxygen atoms from biomass-derived molecules, thereby increasing their energy density and stability, making them suitable for use as fuels and chemicals. rsc.org The presence of both a hydroxyl and a methoxy (B1213986) group on the aromatic ring of this compound makes it an ideal substrate to investigate the selective cleavage of different C-O bonds. rsc.org

Development of Novel Catalytic Systems (e.g., Heterogeneous, Bifunctional Catalysts)

A significant area of research focuses on developing efficient and robust catalysts for the HDO of this compound and other related lignin model compounds. The goal is to achieve high conversion and selectivity towards desired deoxygenated products, such as propylcyclohexane (B167486) and propylbenzene (B89791), which are valuable fuel components. google.com

Heterogeneous Catalysts: A wide array of heterogeneous catalysts has been investigated. These include:

Noble Metal Catalysts: Platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on various materials like carbon (C), alumina (B75360) (Al2O3), and zeolites are commonly studied. mdpi.comrsc.org For instance, Pt supported on silica-alumina has been shown to be effective in the HDO of eugenol (B1671780), a related compound, to produce 2-methoxy-4-propylphenol (B1219966). mdpi.com

Transition Metal Catalysts: Nickel (Ni) and molybdenum (Mo) based catalysts, often in their sulfide (B99878) or phosphide (B1233454) forms, have demonstrated high activity. tue.nlrsc.org For example, unsupported sulfided NiMo catalysts have shown high selectivity towards propylbenzene in the HDO of 4-propylguaiacol. rsc.org MoP/SiO2 has been identified as a promising catalyst for selectively removing the methoxy group from 2-methoxy-4-propylphenol. tue.nl

Bimetallic and Alloy Catalysts: Combining two or more metals can lead to synergistic effects, enhancing catalytic performance. A bimetallic Zn/Pd/C catalyst has been used to directly convert lignin into 2-methoxy-4-propylphenol and 2,6-dimethoxy-4-propylphenol. google.com RuNi/NiAl2O4 has been developed for the demethoxylation of lignin oil to produce 4-propylphenol (B1200801). mdpi.com

Bifunctional Catalysts: These catalysts possess both metal and acidic functionalities, enabling multiple reaction steps to occur in a single process. A combination of a metal catalyst (like Pt/C) and an acidic zeolite (like H-ZSM-5) can facilitate both hydrodeoxygenation and subsequent dealkylation or transalkylation reactions. mdpi.comtue.nl For example, a physical mixture of Pt/C and HZSM-5 has been used to convert alkyl phenolic compounds to phenol (B47542). mdpi.com Similarly, a combination of MoP/SiO2 and H-ZSM-5 has been used for the conversion of 2-methoxy-4-propylphenol to phenol. tue.nl

The table below summarizes some of the catalytic systems studied for the HDO of this compound and related compounds.

| Catalyst | Support | Key Findings |

| Pt | Aluminosilicate | Produced 2-methoxy-4-propylphenol from eugenol. mdpi.com |

| PtMo (1:1) | MWCNT | Converted dihydroeugenol to propylcyclohexane and propylbenzene. google.com |

| NiMo (sulfided) | Unsupported | High selectivity to 4-propylbenzene from 4-propylguaiacol. rsc.org |

| MoP | SiO2 | Selective removal of the methoxy group from 2-methoxy-4-propylphenol. tue.nl |

| Raney Ni & HZSM-5 | - | Tunable production of propylcyclohexane and propylbenzene. researchgate.net |

| Ir | Nb2O5 | Full conversion with tunable selectivity to aromatics. nih.gov |

Reaction Pathway Elucidation and Kinetic Modeling

Understanding the reaction pathways of this compound HDO is crucial for designing selective catalysts and optimizing reaction conditions. Several reaction routes are possible, including:

Hydrodemethoxylation (HDM): Cleavage of the C-OCH3 bond to form 4-propylphenol.

Hydrodehydroxylation (HDH): Cleavage of the C-OH bond.

Hydrogenation (HYD): Saturation of the aromatic ring to form 2-methoxy-4-propylcyclohexanol.

Direct Deoxygenation (DDO): Direct removal of the hydroxyl group.

Research indicates that the initial step often involves either the hydrogenation of the aromatic ring or the cleavage of the methoxy group, which has a lower bond dissociation energy than the phenolic hydroxyl group. mdpi.com The subsequent steps can involve dehydration, dehydroxylation, and further hydrogenation to yield fully deoxygenated products like propylcyclohexane or aromatic products like propylbenzene. researchgate.net

For example, over a PtMo/MWCNT catalyst, the vapor-phase HDO of 2-methoxy-4-propylphenol proceeds to form propylcyclohexane and propylbenzene. google.com In another study, using Raney Ni and HZSM-5, the reaction could be tuned to selectively produce 4-propylcyclohexanol, propylcyclohexene, or propylcyclohexane. researchgate.net

Kinetic modeling is employed to quantify the rates of these different reaction steps and to understand the influence of various parameters. acs.org Langmuir-Hinshelwood models are often used to describe the reaction mechanisms on the catalyst surface. acs.org These models help in identifying the rate-determining steps and in predicting the product distribution under different conditions. For instance, kinetic studies on the HDO of propylguaiacol over MoS2-based catalysts have shown that the direct deoxygenation of the methoxy group is a major pathway. rsc.org

Process Optimization through Reaction Condition Variation

The product distribution and efficiency of the HDO of this compound are highly dependent on the reaction conditions. Researchers systematically vary parameters such as temperature, pressure, solvent, and catalyst loading to optimize the process for a specific desired outcome.

Temperature: Temperature significantly influences the reaction pathways. Higher temperatures generally favor deoxygenation and the formation of aromatic products, while lower temperatures may favor hydrogenation of the aromatic ring. mdpi.com For example, in the HDO of phenolic mixtures, aromatic compounds were the main products at temperatures above 350°C. mdpi.com

Pressure: Hydrogen pressure is a critical parameter, especially for hydrogenation reactions. Higher hydrogen pressures typically promote the saturation of the aromatic ring. rsc.org

Solvent: The choice of solvent can affect catalyst activity and product selectivity. Methanol (B129727) has been found to be an effective solvent in lignin depolymerization as it can inhibit the re-polymerization of lignin fragments. rsc.org

Catalyst Loading and Composition: The amount of catalyst and the ratio of different components in bifunctional systems can be adjusted to control the reaction rates and steer the selectivity towards the desired products. For instance, by varying the ratio of Raney Ni to HZSM-5, the production of either propylcyclohexane or propylbenzene can be favored. researchgate.net

The table below illustrates the effect of varying reaction conditions on the HDO of this compound and related compounds.

| Compound | Catalyst | Temperature (°C) | Pressure (bar) | Key Product(s) |

| Dihydroeugenol | 5% PtMo(1:1)/MWCNT | 300 | ~24 | Propylcyclohexane, Propylbenzene google.com |

| 2-methoxy-4-propylphenol | MoP/SiO2 & HZSM-5 | 350 | 90 | Phenol tue.nl |

| 2-methoxy-4-propylphenol | Raney Ni | 140 | - | 4-propylcyclohexanol researchgate.net |

| 2-methoxy-4-propylphenol | Raney Ni & HZSM-5 | 200 | - | Propylcyclohexane, Propylbenzene researchgate.net |

Conversion to Platform Chemicals and Renewable Fuels from Lignocellulosic Biomass

The ultimate goal of lignin valorization research is to convert the complex biopolymer into valuable platform chemicals and renewable fuels. This compound, as a primary product of lignin depolymerization, serves as a crucial intermediate in this endeavor.

Through catalytic HDO, this compound can be converted into:

Propylcyclohexane: A high-octane hydrocarbon suitable for use as a jet fuel component. google.com

Propylbenzene: Another valuable hydrocarbon that can be used as a solvent or as a component in gasoline blending. researchgate.netgoogle.com

Furthermore, through a combination of demethoxylation and dealkylation/transalkylation reactions, this compound can be converted to phenol , a major commodity chemical used in the production of resins, plastics, and other materials. mdpi.comtue.nl This transformation can be achieved using bifunctional catalyst systems, for example, by coupling a demethoxylation catalyst with a zeolite catalyst in the presence of an aromatic acceptor like benzene (B151609). tue.nl

The integration of lignin depolymerization to produce this compound with subsequent catalytic upgrading steps represents a promising pathway for the production of renewable fuels and chemicals from lignocellulosic biomass, contributing to a more sustainable and circular bio-economy. mdpi.com

Advanced Analytical Methodologies for Research Applications

High-Resolution Separation Techniques for Complex Mixtures

The analysis of complex mixtures, such as plant extracts, essential oils, or smoke condensates, presents a significant analytical challenge due to the sheer number of structurally similar compounds. mdpi.comsemanticscholar.org High-resolution separation techniques are essential to isolate compounds of interest, like 2-Methoxy-6-propylphenol, from the matrix.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational techniques for the separation of phenolic compounds. researchgate.netnih.gov However, for highly complex samples, conventional one-dimensional chromatography often provides insufficient resolving power. researchgate.net To overcome this, multidimensional separation techniques have been developed. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful tool that significantly enhances peak capacity and separation resolution for volatile and semi-volatile compounds. researchgate.netresearchgate.net In GC×GC, the sample is subjected to two different separation mechanisms in two distinct columns, allowing for the resolution of compounds that would co-elute in a single-column system. semanticscholar.orgnih.gov This is particularly useful for analyzing essential oils and wood smoke, which are known to contain a diverse array of phenolic derivatives. otago.ac.nzresearchgate.net For instance, a study on Kānuka wood smoke successfully used GC-MS to separate and identify hundreds of volatile organic compounds, with phenols being the dominant class. otago.ac.nz While this compound was not specifically listed, the closely related isomer 2-methoxy-4-propylphenol (B1219966) was identified, demonstrating the technique's applicability. otago.ac.nz

For non-volatile or thermally labile compounds, two-dimensional liquid chromatography (2D-LC) offers a high-resolution alternative. mdpi.com Techniques like offline two-dimensional reversed-phase/hydrophilic interaction liquid chromatography (2D RP/HILIC) have been successfully used to isolate antioxidant phenolic compounds from plant extracts. mdpi.com These high-resolution methods are critical for obtaining pure fractions of specific compounds for subsequent structural elucidation and bioactivity testing. mdpi.com

Table 1: High-Resolution Separation Techniques for Phenolic Compounds

| Technique | Principle | Application for Phenolic Compounds | Reference |

|---|---|---|---|

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Two coupled columns with different separation mechanisms provide enhanced resolution for volatile compounds. | Ideal for analyzing complex volatile mixtures like essential oils and wood smoke, separating isomeric phenols. | researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. C18 columns are common. | Widely used for the separation and quantification of a broad range of phenolic compounds from plant extracts. | researchgate.netoup.com |

| Two-Dimensional Liquid Chromatography (2D-LC) | Combines two different liquid chromatography separation modes (e.g., RP and HILIC) to increase peak capacity for complex non-volatile samples. | Effective for fractionating complex plant extracts to isolate specific classes of phenolics or individual compounds. | mdpi.com |

Hyphenated Techniques for Comprehensive Profiling (e.g., GC-MS/Olfactometry)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of compounds in complex mixtures. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds, providing both retention time information for separation and mass spectra for identification. nih.gov

For compounds that contribute to the aroma or flavor of a substance, Gas Chromatography-Olfactometry (GC-O) is a uniquely powerful technique. wikipedia.org In GC-O, the effluent from the GC column is split between a conventional detector (like an MS or FID) and a sniffing port where a trained sensory panelist can detect and describe odors as they elute. nih.govsepsolve.com This allows for the direct correlation of a specific chemical compound with its sensory impact, identifying which components are truly odor-active, even if they are present at concentrations below the detection limits of the mass spectrometer. aidic.it

The analysis of volatile phenols in aged red wines provides a relevant application of this methodology. A study investigating premium Spanish red wines used GC-O to identify 78 different odorants. acs.org Among these were several volatile phenols, including 4-ethyl-2-methoxyphenol (B121337) and 4-propyl-2-methoxyphenol, which are structurally related to this compound. The study demonstrated that these compounds contribute significantly to the wine's aroma profile. The use of GC-O was crucial in distinguishing the aromatically important phenols from the many other volatile compounds present. acs.org This approach would be directly applicable to identifying this compound as an odor-active compound in food, beverages, or environmental samples.

Table 2: GC-MS/Olfactometry Profiling of Volatile Phenols in Wine

| Analytical Step | Description | Finding/Purpose | Reference |

|---|---|---|---|

| Sample Preparation | Liquid-liquid extraction of wine to isolate volatile and semi-volatile compounds. | Concentrates aroma compounds, including volatile phenols, for analysis. | acs.org |

| GC Separation | Separation of the extracted compounds on a capillary column (e.g., DB-WAXetr). | Separates individual compounds based on their volatility and polarity. | acs.org |

| Olfactometry (GC-O) | A human assessor sniffs the column effluent at an odor port and describes the perceived aroma and its intensity. | Identifies which specific compounds are responsible for the aroma; 4-propyl-2-methoxyphenol was identified as an odorant. | acs.org |

| Mass Spectrometry (GC-MS) | The separated compounds are fragmented and detected by a mass spectrometer running in parallel to the O-port. | Provides mass spectral data for the chemical identification of the odor-active compounds. | acs.org |

Application in Metabolomics and Chemodiversity Studies

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. In plants, this includes a vast array of secondary metabolites, such as phenolic compounds, which play crucial roles in growth, defense, and environmental interactions. nih.govnih.gov Analytical platforms like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to untargeted metabolomic studies, generating complex datasets that provide a snapshot of the plant's metabolic state. frontiersin.org

Studies on the genus Populus (poplar), a model system for woody plant biology, have used UPLC-MS and other metabolomic techniques to profile the rich diversity of phenolic compounds in their tissues, including wood and leaf bud resins. oup.commdpi.com These analyses have identified hundreds of distinct metabolites, revealing significant variations between different clones and in response to environmental changes. mdpi.com While this compound has not been explicitly reported in these specific Populus studies, the detection of a wide range of phenylpropanoids, benzenoids, and other phenolics suggests that it or its precursors could be present in the metabolome of Populus or other related plant species. oup.com

Table 3: Example Metabolites Identified in Populus Wood via UPLC-Triple-TOF-MS

| Metabolite Class | Example Compounds Identified | Analytical Platform | Reference |

|---|---|---|---|

| Phenolic Acids | Salicylic acid, Vanillic acid, Syringic acid | UPLC-Triple-TOF-MS | mdpi.com |

| Flavonoids | Catechin, Naringenin, Kaempferol | UPLC-Triple-TOF-MS | mdpi.com |

| Lignans and Neolignans | Pinoresinol, Syringaresinol | UPLC-Triple-TOF-MS | mdpi.com |

| Other Benzenoids | Catechol, Vanillin | UPLC-Triple-TOF-MS | nih.govmdpi.com |

Compound Index

Future Research Directions and Translational Challenges

Exploration of Undiscovered Biological Activities and Molecular Targets

While the broader class of 2-methoxyphenols is known for certain biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, the specific biological profile of 2-Methoxy-6-propylphenol remains largely uncharted territory. mdpi.comsemanticscholar.org Future research must prioritize a systematic exploration of its bioactivity spectrum to uncover novel therapeutic potentials.

A significant challenge lies in moving beyond generalized activity screenings to the identification of specific molecular targets. The structural nuances of this compound, particularly the ortho-positioning of the propyl group, may confer unique binding affinities and modulatory effects on cellular proteins. Advanced methodologies such as chemical proteomics, thermal shift assays, and in-silico molecular docking are essential to deconstruct its mechanism of action. Research should focus on its potential interaction with novel enzyme classes, ion channels, or nuclear receptors that have not been previously associated with alkylphenols. A key translational challenge will be to ascertain whether its effects are therapeutically relevant and to identify disease models where it could offer a significant advantage over existing treatments.

| Research Focus Area | Key Methodologies | Potential Therapeutic Areas |

| Novel Bioactivity Screening | High-throughput screening (HTS) against diverse cell lines and microbial strains, phenotypic screening assays. | Oncology, Infectious Diseases, Neurodegenerative Disorders |

| Molecular Target Identification | Chemical Proteomics (e.g., activity-based protein profiling), Thermal Shift Assays, In-silico Docking, Genetic Screens. | Targeted Cancer Therapy, Precision Medicine |

| Mechanism of Action Studies | Kinase profiling, Receptor binding assays, Gene expression analysis (e.g., RNA-seq), Cellular imaging. | Signal Transduction Modulation, Gene Regulation |

Development of Greener Synthetic Routes and Biocatalytic Approaches

The traditional chemical synthesis of substituted phenols often relies on multi-step processes that may involve harsh reagents, high temperatures, and the generation of significant waste streams. A major future direction is the development of sustainable and "green" synthetic routes for this compound. This includes the application of principles like atom economy, use of renewable feedstocks, and avoidance of hazardous solvents. nih.gov

Biocatalysis presents a particularly promising avenue. The use of enzymes, such as cytochrome P450 monooxygenases or laccases, could enable highly selective and efficient synthesis under mild, aqueous conditions. sigmaaldrich.com Future research should focus on discovering or engineering enzymes that can perform specific alkylation or methoxylation reactions on guaiacol-type precursors. The development of whole-cell biocatalysts or immobilized enzyme systems will be a critical step for scalable and economically viable production. The translational challenge is not only to develop these greener routes but also to ensure they are cost-competitive with conventional methods to facilitate industrial adoption.

| Approach | Key Technologies | Advantages |

| Green Chemistry | Flow chemistry, Microwave-assisted synthesis, Use of benign solvents (e.g., water, supercritical CO₂). | Reduced waste, Improved safety, Energy efficiency. |

| Biocatalysis | Enzyme discovery and engineering (e.g., P450s, laccases), Whole-cell biocatalysts, Immobilized enzyme reactors. | High selectivity, Mild reaction conditions, Reduced environmental impact. |

| Renewable Feedstocks | Synthesis from lignin-derived platform chemicals. | Sustainability, Reduced reliance on fossil fuels. |

Design of Advanced Catalysts for Efficient Biomass Upgrading

As a lignin-derived structural motif, this compound is an important model compound for the catalytic upgrading of biomass into advanced biofuels and value-added chemicals. Lignin (B12514952), an abundant biopolymer, is rich in aromatic units, and its efficient depolymerization and subsequent upgrading are central to the viability of integrated biorefineries. consensus.appresearchgate.net The hydrodeoxygenation (HDO) of lignin-derived phenolics is a key process, and much of the current research has focused on isomers like 2-methoxy-4-propylphenol (B1219966). researchgate.netmdpi.commdpi.com

Future research must focus on designing advanced heterogeneous catalysts specifically tailored for the challenges posed by ortho-substituted phenols like this compound. Key areas of investigation include:

Catalyst Composition: Exploring bimetallic catalysts (e.g., Ru-based, Pt-based, Ni-Mo) that can synergistically promote C-O bond cleavage while preserving the aromatic ring. semanticscholar.org

Support Materials: Developing supports (e.g., zeolites, metal oxides) that provide optimal surface area, acidity, and stability, and which can influence reaction selectivity by preventing steric hindrance from the ortho-propyl group. consensus.app

Reaction Pathways: Elucidating the reaction networks to control selectivity towards desired products, such as propylphenol (for chemicals) or propylcyclohexane (B167486) (for fuels), while minimizing undesirable side reactions like over-hydrogenation or polymerization. researchgate.net

The primary translational challenge is the development of catalysts that are not only highly active and selective but also robust, poison-resistant, and cost-effective for use in processing complex, real-world biomass streams.

Integration of Multi-Omics Data in Mechanistic Biology

To fully understand the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multiple "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the cellular responses to exposure. consensus.app

While no specific multi-omics studies have been conducted on this compound, the approach has been widely used to investigate the mechanisms of other phenolic compounds. mdpi.com Future studies should aim to:

Transcriptomics: Use RNA-sequencing to identify genes and signaling pathways that are transcriptionally altered upon exposure.

Proteomics: Employ mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications, providing a direct link to cellular function. researchgate.net

Metabolomics: Analyze shifts in the cellular metabolome to reveal alterations in metabolic pathways and identify potential biomarkers of exposure or effect.

The integration of these datasets will be crucial for constructing detailed models of the compound's mechanism of action, identifying predictive biomarkers of its activity, and uncovering potential off-target effects. The main translational challenge is the bioinformatic complexity of analyzing and integrating large, multi-layered datasets to generate testable hypotheses and actionable insights.

Refinement of Analytical Platforms for Trace Analysis in Complex Systems

The ability to accurately detect and quantify this compound at trace levels in complex matrices is fundamental to advancing research in all the aforementioned areas. A significant analytical challenge is the presence of numerous structural isomers, such as the more common 2-methoxy-4-propylphenol, which can interfere with detection and lead to erroneous quantification. sigmaaldrich.com

Future research must focus on the refinement of analytical platforms to overcome these challenges. This includes the development of:

High-Resolution Separation Techniques: Advanced chromatographic methods, such as two-dimensional gas chromatography (GCxGC) or ultra-high-performance liquid chromatography (UHPLC), are needed to achieve the necessary resolution to separate this compound from its isomers.

Sensitive and Selective Detection: High-resolution mass spectrometry (HRMS), particularly coupled with techniques like tandem mass spectrometry (MS/MS), is essential for unambiguous identification and sensitive quantification in complex biological or environmental samples. mdpi.comresearchgate.net

Stable Isotope Labeled Standards: The synthesis of a stable isotope-labeled internal standard for this compound is critical for accurate quantification via isotope dilution mass spectrometry, which is considered the gold standard for trace analysis.